molecular formula C8H8FN3O B8684873 (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol

(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol

Cat. No.: B8684873
M. Wt: 181.17 g/mol
InChI Key: UXUMHJVJTPERCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol: is a chiral compound that features an azido group and a fluorophenyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with (1S)-1-(4-fluorophenyl)ethanol.

    Azidation: The hydroxyl group of (1S)-1-(4-fluorophenyl)ethanol is converted to an azido group using reagents such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂), palladium catalyst.

    Substitution: Sodium azide (NaN₃), dimethylformamide (DMF).

    Oxidation: Chromium trioxide (CrO₃), sulfuric acid (H₂SO₄).

Major Products Formed

    Reduction: (1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: (1S)-2-azido-1-(4-fluorophenyl)ethan-1-one.

Scientific Research Applications

(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Utilized in the preparation of functional materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol depends on its application. In medicinal chemistry, the azido group can be converted to an amine, which may interact with biological targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity through interactions with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-fluorophenyl)ethanol: Lacks the azido group, making it less reactive in certain synthetic applications.

    (1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol:

    (1S)-2-azido-1-(4-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of a fluorine atom, which can affect its chemical properties and reactivity.

Uniqueness

(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol is unique due to the presence of both an azido group and a fluorophenyl group, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H8FN3O

Molecular Weight

181.17 g/mol

IUPAC Name

2-azido-1-(4-fluorophenyl)ethanol

InChI

InChI=1S/C8H8FN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2

InChI Key

UXUMHJVJTPERCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN=[N+]=[N-])O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

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